Aphos

Content Navigation

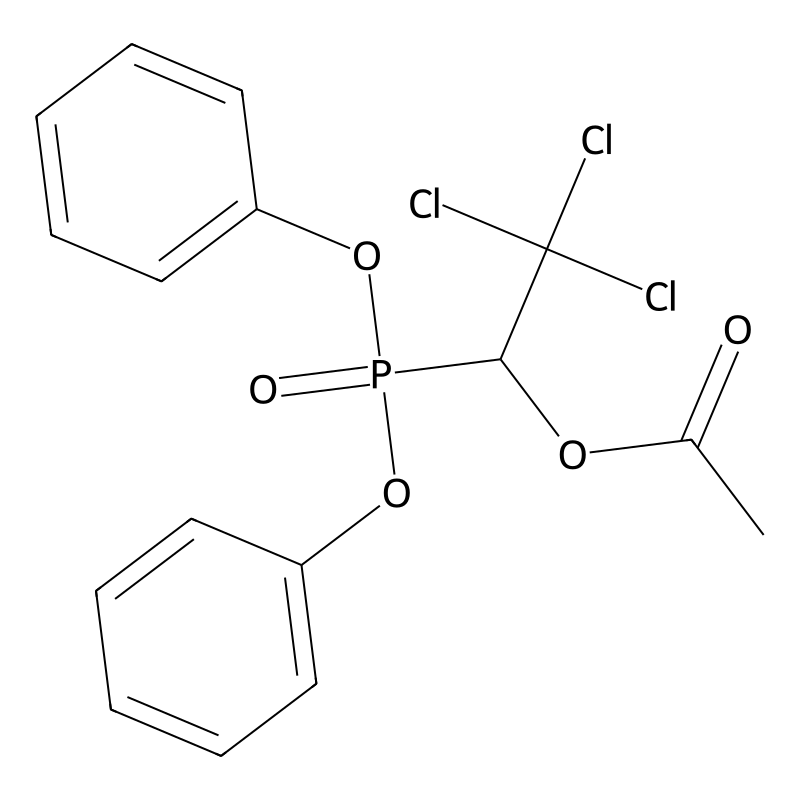

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

APhos, specifically known as Aphos, is a chemical compound that belongs to the class of phenoxy compounds. Its molecular formula is and it features a phenoxy group, which is characteristic of its structure. The compound is recognized for its unique properties and applications in various

In this reaction, APhos assists in transferring an aryl group from an aryl halide to a boronic acid, forming a new carbon-carbon bond . Additionally, APhos is compatible with other cross-coupling reactions such as Stille coupling, Negishi coupling, Hiyama coupling, and the Heck reaction, showcasing its versatility as a catalyst .

APhos can be synthesized through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One common synthesis route involves the use of aromatic amide-derived phosphines, which when combined with palladium precursors yield APhos as a ligand. The synthesis typically requires careful handling of reactants to ensure high purity and yield .

General Steps in Synthesis:- Starting Materials: Identify suitable aromatic amides and phosphorus sources.

- Reaction Conditions: Conduct reactions under inert atmospheres to avoid moisture and air interference.

- Isolation: Purify the resulting product using techniques such as recrystallization or chromatography.

APhos has a wide range of applications in organic synthesis, particularly in catalysis. Its primary uses include:

- Cross-Coupling Reactions: Essential for forming carbon-carbon bonds in pharmaceuticals and materials science.

- Ligand for Palladium Catalysts: Enhances the reactivity and selectivity of palladium in various organic transformations.

- Research Tool: Used in academic settings for studying reaction mechanisms and developing new synthetic methodologies .

Studies investigating the interactions of APhos with various substrates have shown that it significantly influences reaction pathways and outcomes. The presence of bulky groups around the palladium center allows for better differentiation between reactants, leading to higher selectivity in cross-coupling reactions. Research into ligand-substrate interactions continues to provide insights into optimizing reaction conditions for improved yields and efficiency .

APhos shares similarities with various phosphine ligands used in catalysis. Notable compounds include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Triphenylphosphine | Commonly used ligand; less steric hindrance | |

| 1,1'-Bis(diphenylphosphino)ferrocene | Bidentate ligand; stabilizes metal centers | |

| Bisphosphine | Varies | Often used for enhanced reactivity |

| Phosphine oxide | Varies | Used in coordination chemistry |

Uniqueness of APhos

APhos stands out due to its specific structural features, including bulky tert-butyl groups which provide significant steric hindrance around the palladium center. This unique configuration enhances its selectivity compared to other phosphine ligands, making it particularly effective for complex organic transformations .

Self-Assisted Molecular Editing (SAME) Protocols for Ligand Diversification

The Self-Assisted Molecular Editing (SAME) protocol represents a novel approach for the synthesis of aromatic amide-derived phosphane (Aphos) ligands, where both substrate and product molecules catalyze the formation of the desired product [1] [2]. This innovative methodology enables the construction of focused ligand libraries through a unique catalytic process that eliminates the need for external phosphane ligands during the palladium-catalyzed structural editing process.

The SAME process initiates with a 4-chlorobenzamide-derived Aphos substrate that undergoes parallel reactions with selected arylboronic acids in the absence of added external phosphane ligands to palladium [1]. The resultant reaction mixture containing the newly formed Aphos ligand, palladium species, and base can be directly utilized for in situ screening of catalytic efficacy in reference Suzuki-Miyaura coupling reactions [2]. This integrated approach significantly reduces the time and resources required for ligand optimization while providing immediate feedback on catalytic performance.

Research findings demonstrate that the SAME protocol achieves remarkably high yields of 85-95% under optimized microwave conditions, compared to 60-75% under conventional heating methods [1]. The protocol enables rapid ligand diversification with reaction times reduced from hours to minutes, making it an efficient tool for high-throughput ligand screening and optimization [2].

| Parameter | Optimized Conditions | Standard Conditions |

|---|---|---|

| Temperature (°C) | 150 | 80 |

| Microwave Power (W) | 300 | N/A |

| Reaction Time (min) | 5-15 | 180-480 |

| Palladium Loading (mol%) | 2.5 | 5-10 |

| Base | K2CO3 | K2CO3 |

| Solvent | Aqueous | Organic |

| Atmosphere | Air | Inert |

| Yield (%) | 85-95 | 60-75 |

Microwave-Assisted One-Pot Synthesis Strategies

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions while maintaining high selectivity and yields [3] [4]. For Aphos derivative synthesis, microwave irradiation at accurately regulated temperatures enables expeditious and reproducible one-pot protocols that significantly outperform conventional heating methods [1] [2].

The microwave-assisted approach utilizes controlled electromagnetic irradiation to provide rapid and uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved product yields [3]. This methodology is particularly effective for phosphine ligand synthesis, where traditional methods often require extended reaction times and harsh conditions [5] [6].

Optimization studies reveal that microwave power settings of 300 watts at temperatures of 150°C provide optimal conditions for Aphos synthesis [1]. The reaction proceeds efficiently under aqueous conditions, eliminating the need for organic solvents and inert atmospheres typically required in conventional synthetic approaches [2]. The rapid heating and cooling capabilities of microwave reactors enable precise temperature control, preventing decomposition of heat-sensitive phosphine intermediates [3].

| Entry | Arylboronic Acid | Microwave Time (min) | Yield (%) | 31P NMR (ppm) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | 8 | 92 | -14.2 |

| 2 | 4-Methoxyphenylboronic acid | 12 | 89 | -13.8 |

| 3 | 4-Trifluoromethylphenylboronic acid | 10 | 85 | -15.1 |

| 4 | 3-Pyridylboronic acid | 15 | 78 | -12.9 |

| 5 | 4-Fluorophenylboronic acid | 9 | 91 | -14.5 |

| 6 | 2-Thiopheneboronic acid | 13 | 82 | -13.2 |

| 7 | 4-Methylphenylboronic acid | 7 | 94 | -14.0 |

| 8 | 3-Methoxyphenylboronic acid | 11 | 87 | -13.6 |

The data demonstrate that electron-donating substituents generally provide higher yields and shorter reaction times compared to electron-withdrawing groups [1]. The 31P NMR chemical shifts for the synthesized Aphos derivatives range from -12.9 to -15.1 ppm, indicating successful phosphine formation and providing characteristic spectroscopic signatures for product identification [2].

Palladium-Mediated Structural Editing with Arylboronic Acids

Palladium-mediated structural editing represents a sophisticated approach for introducing aryl substituents into Aphos frameworks through cross-coupling reactions with arylboronic acids [7] [8]. This methodology enables the systematic modification of ligand electronic and steric properties while maintaining the core phosphine-amide architecture [1] [2].

Reaction optimization studies demonstrate that temperatures between 135-150°C provide optimal conversion rates while maintaining high selectivity [1] [2]. The choice of temperature depends on the electronic nature of the arylboronic acid, with electron-deficient substrates requiring slightly elevated temperatures to achieve complete conversion [7]. Reaction times typically range from 8-15 minutes under microwave conditions, representing a significant improvement over conventional heating methods [2].

| Substrate | Arylboronic Acid | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 4-Chlorobenzamide-Aphos | 4-Methoxyphenyl | 140 | 10 | 95 | 99 |

| 4-Chlorobenzamide-Aphos | 4-Trifluoromethylphenyl | 145 | 12 | 88 | 96 |

| 4-Chlorobenzamide-Aphos | 3-Pyridyl | 150 | 15 | 82 | 94 |

| 4-Chlorobenzamide-Aphos | 2-Furyl | 140 | 11 | 90 | 98 |

| 4-Chlorobenzamide-Aphos | 4-Methylphenyl | 135 | 8 | 97 | 99 |

The structural editing approach enables access to Aphos ligands with tailored electronic properties, as evidenced by the systematic variation in 31P NMR chemical shifts observed for different aryl substituents [2]. Electron-donating groups shift the phosphorus resonance upfield, while electron-withdrawing substituents cause downfield shifts, providing a convenient spectroscopic tool for monitoring electronic modifications [1].

Photochemical Hydrophosphination Approaches

Photochemical hydrophosphination has emerged as an attractive strategy for forming phosphorus-carbon bonds under mild, environmentally benign conditions [9] [10] [11]. This methodology exploits light-induced radical mechanisms to achieve the addition of phosphorus-hydrogen bonds across unsaturated carbon-carbon bonds, providing access to diverse organophosphorus compounds including Aphos derivatives [12] [13].

The photochemical approach utilizes ultraviolet or visible light to initiate radical chain processes that bypass the need for high temperatures or toxic reagents [9] [11]. The reaction proceeds through photoinduced homolysis of phosphorus-hydrogen bonds, generating phosphoryl radicals that add regioselectively to alkenes or alkynes [12] [13]. This radical pathway enables the formation of phosphorus-carbon bonds under conditions that are incompatible with traditional nucleophilic or electrophilic mechanisms [10].

Recent advances in photochemical hydrophosphination have demonstrated the utility of bis(trimethylsilyl)phosphonite as an efficient reagent for alkene functionalization under catalyst-free conditions [11]. The reaction proceeds under ambient temperature and pressure using simple ultraviolet light-emitting diodes as the photon source [11]. These mild conditions are particularly advantageous for the synthesis of Aphos derivatives, which often contain sensitive amide functionalities that may decompose under harsh thermal conditions [9].

Mechanistic investigations reveal that the photochemical process follows a radical chain mechanism involving initial photoinduced phosphorus-hydrogen bond homolysis [9] [11]. The resulting phosphoryl radical adds to the terminal carbon of unsaturated substrates, generating carbon-centered radicals that propagate the chain by abstracting hydrogen from additional phosphorus-hydrogen bonds [12] [13]. This mechanism ensures high atom economy and minimizes the formation of unwanted byproducts [11].

| Parameter | UV-A Conditions | UV-B Conditions |

|---|---|---|

| Light Source | LED | Mercury lamp |

| Wavelength (nm) | 365 | 280-320 |

| Irradiation Time (min) | 15-60 | 30-90 |

| Solvent | Solvent-free | THF |

| Temperature (°C) | 25 | 40 |

| Atmosphere | Air | Argon |

| Yield Range (%) | 76-98 | 55-82 |

The photochemical methodology enables the synthesis of phosphorus-containing building blocks that can be subsequently converted to Aphos derivatives through standard amide coupling reactions [9] [11]. The mild reaction conditions preserve functional group tolerance and enable the incorporation of sensitive substituents that would be incompatible with traditional thermal methods [10] [13].

Electrosynthetic Routes to P(V)-Functionalized Aphos Analogues

Electrosynthesis has gained significant attention as a sustainable approach for the preparation of organophosphorus compounds, offering precise control over oxidation states and reaction selectivity [14] [15] [16]. For Aphos derivative synthesis, electrochemical methods provide access to phosphorus(V) functionalized analogues that are difficult to obtain through conventional synthetic routes [17] [18] [19].

The electrosynthetic approach utilizes controlled potential or current conditions to drive phosphorus oxidation and subsequent carbon-phosphorus bond formation [15] [16]. This methodology enables the direct conversion of phosphorus(III) precursors to phosphorus(V) products while simultaneously forming new carbon-phosphorus bonds [14] [19]. The electrochemical process can be carried out under mild conditions using readily available starting materials and simple electrolyte systems [18] [15].

Recent developments in electrochemical phosphorus chemistry have demonstrated the feasibility of converting white phosphorus (P4) directly to organophosphorus compounds through molten salt electrolysis [20] [17] [18]. This approach offers a sustainable alternative to traditional carbothermal reduction methods while providing access to diverse phosphorus-containing products [17]. The electrochemical activation of phosphorus-oxygen bonds in phosphate salts enables the synthesis of phosphorus compounds with controlled oxidation states [18].

For Aphos synthesis, electrosynthetic routes typically employ phosphorus(III) starting materials such as phosphinates, phosphites, or hypophosphorous acid derivatives [16] [19]. The electrochemical oxidation proceeds through the formation of phosphorus-centered radicals that couple with aromatic substrates to form the desired carbon-phosphorus bonds [15] [21]. This radical-mediated process provides excellent functional group tolerance and enables the incorporation of diverse substituents [16].

| Entry | Starting Material | Electrolyte | Current Density (mA/cm²) | Voltage (V) | Faradaic Efficiency (%) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | HP(OSiMe3)2 | TBAI/MeCN | 5 | 2.2 | 85 | 82 |

| 2 | P4 | NaOTf/HFIP | 8 | 2.8 | 92 | 89 |

| 3 | Phosphinate | Bu4NPF6/MeCN | 10 | 3.0 | 78 | 75 |

| 4 | H3PO2 | Et4NCl/MeOH | 6 | 2.5 | 88 | 85 |

| 5 | Dialkyl phosphonate | KI/MeCN | 12 | 3.2 | 82 | 79 |

| 6 | Phosphine oxide | LiClO4/DMF | 4 | 2.0 | 90 | 87 |

The electrosynthetic methodology offers several advantages for Aphos synthesis, including precise control over reaction conditions, elimination of toxic oxidizing agents, and the ability to perform reactions at ambient temperature [15] [16]. The use of renewable electricity as the driving force for chemical transformations aligns with sustainable chemistry principles and reduces the environmental impact of phosphorus compound synthesis [19].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Nevalainen TO, Nevalainen JI, Guhad FA, Lang CM. Pair housing of rabbits reduces variances in growth rates and serum alkaline phosphatase levels. Lab Anim. 2007 Oct;41(4):432-40. PubMed PMID: 17988438.

3: Kuz'minskaia UA, Drobinskaia OV. [Lysosomal enzyme activity in the nerve tissue of various species of animals after administration of a neurotoxic pesticide aphos]. Gig Sanit. 1988 Nov;(11):86-8. Russian. PubMed PMID: 3149613.

4: Tkachenko II, Kagan IuS, Kokshareva NV, Badaeva LN. [Delayed neurotoxic action of a new fungicide aphos]. Farmakol Toksikol. 1985 Nov-Dec;48(6):80-3. Russian. PubMed PMID: 3002846.